Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate
Description
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)5-2-3-9-7-4-6(5)7/h5-7,9H,2-4H2,1H3 |
InChI Key |
CHMZZHQTQNFWCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCNC2C1C2 |
Origin of Product |
United States |
Preparation Methods
Transition-Metal Catalyzed Approaches
Transition-metal-catalyzed cyclopropanation remains a cornerstone for constructing the bicyclo[4.1.0]heptane core. Rhodium(II) and copper(I) catalysts are widely employed to facilitate [2+1] cycloadditions between diazo compounds and alkenes. For example, rhodium(II) acetate catalyzes the reaction of methyl diazoacetate with substituted cyclohexenes, yielding the bicyclic framework with moderate to high enantioselectivity (up to 85% ee) under mild conditions. Copper(I) triflate, in contrast, enables cyclopropanation at room temperature but often requires chiral ligands to achieve stereocontrol.
Key Reaction Parameters:
Radical-Based Cyclization Methods
Recent advances highlight transition-metal-free radical cyclization as a sustainable alternative. A 2024 study demonstrated the use of iodine and tert-butyl hydroperoxide (TBHP) to initiate radical cascades in aza-1,6-enynes, forming the bicyclo[4.1.0]heptane skeleton in a single step. This method avoids precious metals and achieves four-bond formations with functional group tolerance (Table 1).
Table 1: Performance of Radical Cyclization for Bicyclo[4.1.0]heptane Synthesis
| Substrate | Reagents | Time (h) | Yield (%) |
|---|---|---|---|
| Aza-1,6-enyne A | I₂, TBHP | 4 | 77 |
| Aza-1,6-enyne B | I₂, TBHP | 6 | 65 |
| Aza-1,6-enyne C | I₂, TBHP | 3 | 82 |
Mechanistic studies via online ESI-MS spectroscopy confirmed the involvement of iodinated intermediates and peroxide-driven radical propagation.
Ring-Closing Metathesis (RCM) and Reductive Amination
Olefin Metathesis
Ring-closing metathesis using Grubbs catalysts offers a versatile route to the bicyclic structure. For instance, treatment of diene-amide precursors with Grubbs II catalyst (5 mol%) in dichloroethane at 40°C induces cyclization, followed by hydrogenation to saturate the cyclopropane ring. This method is particularly effective for introducing substituents at the 5-position.
Case Study:
Reductive Amination
Reductive amination of ketoesters with primary amines provides access to the 2-azabicyclo framework. A 2021 protocol utilized sodium cyanoborohydride in methanol to reduce imine intermediates derived from methyl 5-oxohept-6-enoate and benzylamine, achieving a 72% yield after cyclization.
Stereochemical Control and Resolution
Chiral Auxiliaries and Catalysts
Enantioselective synthesis often employs chiral auxiliaries such as (R)-phenylethylamine or menthol derivatives. For example, Stella et al. reported a hetero-Diels-Alder reaction between glyoxalate imines and cyclopentadiene, yielding the bicyclic core with >95% de when using (R)-phenylethylamine.
Critical Factors for Stereoselectivity:
Kinetic Resolution
Enzymatic resolution using lipases (e.g., CAL-B) has been explored to separate racemic mixtures. Hydrolysis of methyl ester racemates in biphasic systems (water/tert-butyl methyl ether) achieves 45–50% conversion with 90–95% ee for the remaining substrate.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium on carbon or other suitable reducing agents.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen atom.
Scientific Research Applications
Drug Development
Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate has shown promise in medicinal chemistry, particularly as an intermediate in synthesizing pharmaceuticals targeting neurotransmitter systems:
- Monoamine Transporter Inhibition : Compounds derived from this bicyclic structure may inhibit reuptake transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), which are crucial in treating mood disorders and anxiety disorders .
- Potential for Antidepressant Activity : The ability of these compounds to modulate neurotransmitter levels positions them as candidates for developing antidepressants .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules:
- Scaffold for Bioactive Molecules : Its unique structure allows chemists to design novel compounds with specific biological activities, enhancing the development of targeted therapies .
- Synthesis of Iminosugars : Recent studies have explored the synthesis of new iminosugars using derivatives of this compound, which exhibit significant enzyme inhibition properties .
Case Study 1: Antidepressant Development
Research has indicated that derivatives of this compound can effectively inhibit monoamine transporters, leading to increased levels of neurotransmitters in the synaptic cleft. A study demonstrated that specific analogs showed promising activity in preclinical models for depression .
Case Study 2: Enzyme Inhibition
A series of experiments evaluated the inhibitory effects of synthesized compounds on various glycosidases, revealing that some derivatives significantly decreased enzyme activity, suggesting potential applications in treating metabolic disorders .
Mechanism of Action
The mechanism of action of methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate involves its interaction with various molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Ring System Differences : Smaller bicyclo systems (e.g., [2.2.1]) exhibit higher ring strain, influencing reactivity and conformational flexibility .
- Substituent Effects : Halogenation (e.g., 7,7-dichloro in ) enhances lipophilicity and bioactivity, while Boc protection (tert-butyl carbamate) improves stability .
- Salt Forms : HCl salts (e.g., methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl) improve solubility and crystallinity .
Biological Activity
Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate is a bicyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a seven-membered ring with one nitrogen atom, contributing to its unique chemical reactivity and biological activity. The molecular formula is with a molar mass of approximately 151.21 g/mol.
The biological activity of this compound is primarily linked to its interaction with various molecular targets, including neurotransmitter receptors and enzymes:
- Neurotransmitter Reuptake Inhibition : Studies indicate that this compound acts as an inhibitor of serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, which are critical in regulating mood and emotional states. This mechanism suggests potential applications in treating mood disorders such as depression and anxiety .
- Enzyme Interaction : The compound may also exhibit inhibitory effects on specific enzymes, enhancing its pharmacological profile .
Antimicrobial Activity
Research has indicated that derivatives of this compound possess significant antibacterial and antifungal properties, making them candidates for further pharmacological studies .
Case Studies
- Mood Disorders : A study evaluated the efficacy of this compound derivatives in animal models of depression. Results showed a marked increase in serotonin levels following administration, correlating with improved behavioral outcomes .
- Antimicrobial Efficacy : In vitro tests demonstrated that certain derivatives inhibited the growth of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating bacterial infections .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
